molecular formula C9H17NO4 B1666533 Acetyl-L-carnitine CAS No. 3040-38-8

Acetyl-L-carnitine

Cat. No.: B1666533
CAS No.: 3040-38-8
M. Wt: 203.24 g/mol
InChI Key: RDHQFKQIGNGIED-MRVPVSSYSA-N
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Description

Acetyl-L-carnitine (ALC) is an acetylated derivative of the amino acid L-carnitine, synthesized from lysine and methionine. It plays a critical role in energy metabolism by transporting fatty acids into mitochondria for β-oxidation and ATP production . ALC also modulates oxidative stress, stabilizes cell membranes, and enhances neurotransmitter synthesis (e.g., acetylcholine, dopamine) . Its acetyl group enables efficient blood-brain barrier (BBB) penetration, distinguishing it from L-carnitine in supporting neuronal health and cognitive function . Clinical applications include diabetic neuropathy, Alzheimer’s disease, and chemotherapy adjuvant therapy .

Preparation Methods

Enzymatic Synthesis from Epichlorohydrin

Reaction Pathway and Intermediate Formation

The method described in WO2007139238A1 begins with racemic epichlorohydrin (Formula 1), which undergoes sequential reactions to form racemic 4-chloro-3-hydroxybutyronitrile (Formula 2) in an aqueous hydrogen cyanide solution. This intermediate is esterified with an alcohol (e.g., methanol or ethanol) in the presence of sulfuric acid, yielding racemic 4-chloro-3-hydroxybutyric acid alkyl ester (Formula 3). A pivotal step involves stereoselective hydrolysis using immobilized lipase, which selectively cleaves the (S)-enantiomer, leaving (R)-4-chloro-3-hydroxybutyric acid alkyl ester (Formula 4) with >99% enantiomeric excess (ee).

Quaternization and Acetylation

The (R)-ester intermediate undergoes quaternization with trimethylamine in aqueous medium, forming L-carnitine hydrochloride. Subsequent acetylation with acetic acid and acetyl chloride produces acetyl-L-carnitine hydrochloride (Formula 7). Key advantages of this method include:

  • Optical purity : Enzymatic resolution ensures >99% ee, critical for pharmaceutical applications.
  • Cost efficiency : Reusable immobilized lipase reduces catalyst costs.
  • Environmental impact : Aqueous reaction conditions minimize organic solvent use.

Table 1: Key Parameters for Enzymatic Synthesis

Parameter Value
Starting material Racemic epichlorohydrin
Key enzyme Immobilized lipase
Hydrolysis temperature 30–40°C
Final yield 85–90%
Optical purity (ee) >99%

This method’s scalability is evidenced by its adoption in industrial settings, though the multi-step process (6–7 steps) necessitates precise control over reaction conditions.

Chemical Synthesis from L-Carbo-Nitrile

Oxidative Acetylation Process

The CN117185945A patent outlines a streamlined approach starting from L-carbo-nitrile ((R)-3-cyano-2-hydroxy-N,N,N-trimethyl-1-propanammonium chloride). In Step 1, L-carbo-nitrile reacts with glacial acetic acid, water, potassium permanganate, and sodium nitrite at 40–50°C for 1–4 hours. Acetyl chloride is then added dropwise, and the mixture is heated to 118–130°C to form this compound amide chloride. This intermediate is treated with absolute ethanol and concentrated hydrochloric acid, followed by crystallization to yield this compound hydrochloride.

Crystallization and Purity Optimization

A critical innovation in this method is the use of ethanol recrystallization to achieve 85–95% ethanol concentration, which eliminates crotonobetaine hydrochloride impurities—a common byproduct in earlier methods. For example, Example 1 reports a 95% yield and 99% purity after recrystallization at 0°C.

Table 2: Reaction Conditions for Chemical Synthesis

Parameter Value
Starting material L-carbo-nitrile
Oxidizing agents KMnO₄, NaNO₂
Acetylation temperature 118–130°C
Final yield 92–95%
Purity after crystallization 97.7–99%

This method reduces post-treatment steps by integrating impurity removal during crystallization, enhancing process efficiency.

Comparative Analysis of Methodologies

Cost and Environmental Considerations

The enzymatic method’s reliance on biodegradable catalysts (lipase) and aqueous systems aligns with green chemistry principles, albeit with higher initial enzyme costs. In contrast, the chemical method uses inexpensive reagents like KMnO₄ but generates inorganic waste (e.g., MnO₂), requiring additional filtration steps.

Scalability and Industrial Feasibility

Both methods are scalable, but the chemical synthesis’s shorter reaction sequence (3 steps vs. 6–7 steps) may favor rapid production. However, the enzymatic route’s superior enantioselectivity makes it indispensable for high-purity pharmaceutical grades.

Emerging Innovations and Process Optimization

Recent advances focus on hybrid approaches, combining enzymatic resolution with solvent-free acetylation. For instance, substituting acetyl chloride with acetic anhydride in non-aqueous media could reduce side reactions. Additionally, continuous-flow systems are being explored to enhance both methods’ throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

Acetylcarnitine undergoes several types of chemical reactions, including:

    Oxidation: Acetylcarnitine can be oxidized to produce carnitine and acetyl-CoA.

    Reduction: Reduction reactions can convert acetylcarnitine back to carnitine.

    Substitution: The acetyl group in acetylcarnitine can be substituted with other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Acylating agents: Such as acetic anhydride or acetyl chloride.

Major Products Formed

The major products formed from these reactions include carnitine, acetyl-CoA, and various acyl-carnitine derivatives .

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
Acetyl-L-carnitine plays a crucial role in mitochondrial function by facilitating the transport of long-chain fatty acids into the mitochondria for energy production. It also contributes to the synthesis of acetylcholine and other neurotransmitters, which are vital for cognitive function and memory .

Clinical Applications

  • Alzheimer’s Disease and Cognitive Impairment : Several studies have investigated the efficacy of this compound in patients with Alzheimer’s disease. A meta-analysis involving 21 clinical trials indicated that supplementation with this compound (1.5 to 3.0 g/day) resulted in improved cognitive function compared to placebo .
  • Traumatic Brain Injury : Research suggests that this compound can reduce oxidative stress and improve mitochondrial function following brain injuries. In animal models, administration post-injury has shown promising results in preserving brain tissue and enhancing recovery .
  • Bipolar Depression : A placebo-controlled trial examined the effects of this compound combined with alpha-lipoic acid on bipolar depression, showing potential benefits in mood stabilization .

Exercise Performance

Role in Athletic Performance
this compound is often used as a dietary supplement among athletes due to its role in enhancing energy metabolism and reducing fatigue during prolonged exercise.

  • Fatty Acid Oxidation : It aids in the transportation of fatty acids into mitochondria, promoting their oxidation for energy production. This process can enhance endurance performance by increasing the availability of energy substrates during exercise .
  • Studies on Endurance Athletes : A study involving trained endurance athletes found that supplementation with L-carnitine improved blood carnitine levels but did not significantly enhance performance times in a 5000 m race .

Management of Chronic Diseases

Cancer Cachexia
this compound has been studied for its potential to combat cachexia associated with cancer. Animal studies have demonstrated that it can improve food intake and increase muscle mass in cachectic rats, suggesting its utility as part of a multi-targeted therapy for cancer-related wasting .

Chronic Kidney Disease and Hepatic Encephalopathy
Research indicates that this compound may alleviate symptoms associated with chronic kidney disease and hepatic encephalopathy by reducing oxidative stress and improving metabolic parameters .

Summary Table of Applications

Application AreaMechanismKey Findings
NeuroprotectionEnhances mitochondrial functionImproved cognitive scores in Alzheimer’s patients; reduced oxidative stress post-injury
Exercise PerformanceFacilitates fatty acid oxidationIncreased blood carnitine levels; mixed results on performance enhancement
Cancer CachexiaIncreases food intake; preserves muscle massSignificant improvements in muscle weight in animal models
Chronic DiseasesReduces oxidative stressPotential benefits observed in chronic kidney disease and hepatic encephalopathy

Comparison with Similar Compounds

L-Carnitine

Structural and Functional Differences :

  • Mitochondrial Efficiency : ALC directly enters mitochondria, rapidly contributing to the acetyl-CoA pool and the tricarboxylic acid (TCA) cycle. L-carnitine requires conversion to ALC for mitochondrial entry, delaying ATP synthesis .
  • Oxidative Stress and Aging : In aged rats, ALC increased brain carnitine levels by 35% compared to L-carnitine, reduced lipid peroxidation (malondialdehyde levels: ALC 1.2 nmol/g vs. L-carnitine 2.1 nmol/g), and improved ambulatory activity by 40% .
  • Clinical Applications : ALC is preferred for neurological conditions (e.g., Alzheimer’s, neuropathy) due to its BBB penetration, while L-carnitine is used for primary carnitine deficiency and exercise performance .

Table 1: Key Differences Between ALC and L-Carnitine

Parameter ALC L-Carnitine
BBB Penetration High (acetyl group facilitates) Low
Mitochondrial Entry Direct Requires conversion to ALC
Cognitive Support Strong (enhances acetylcholine) Limited
Dose for Neuropathy >2000 mg/day Not established

Propionyl-L-Carnitine

Propionyl-L-carnitine (PLC) is another esterified form, but with a propionyl group. While structurally similar to ALC, PLC is primarily used for cardiovascular conditions due to its role in propionyl-CoA metabolism and nitric oxide-mediated vasodilation . No direct comparative clinical studies with ALC were identified in the evidence, but PLC’s benefits in peripheral artery disease contrast with ALC’s neurological focus .

D-Carnitine and Non-Acetylated Analogs

  • D-Carnitine: The stereoisomer of L-carnitine lacks biological activity and may inhibit L-carnitine transport.
  • Cyclopropane Analogs : Thermodynamic studies reveal that ALC’s acetyl transfer to methylamine (∆G = −65.19 kJ/mol) is more favorable than cyclopropane analogs (e.g., compound 100: ∆G = −30.84 kJ/mol), suggesting structural optimization in ALC for metabolic efficiency .

Table 2: Clinical Outcomes of ALC vs. Other Compounds

Condition ALC Efficacy L-Carnitine/Other Compounds
Diabetic Neuropathy Significant pain reduction Limited data
Alzheimer’s Disease Improved global impression No proven benefit
Chemotherapy Adjuvant Enhanced p53 activity Not studied

Biological Activity

Acetyl-L-carnitine (ALC) is a naturally occurring compound that plays a significant role in mitochondrial metabolism and exhibits various biological activities. This article discusses the biological activity of ALC, focusing on its mechanisms, effects on different organ systems, and therapeutic potential, supported by case studies and research findings.

Mitochondrial Energy Metabolism
ALC is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process crucial for energy production. The carnitine shuttle system, involving enzymes such as carnitine palmitoyltransferase (CPT), facilitates this transport. ALC's role in converting fatty acids to acetyl-CoA enables efficient ATP production, which is vital for cellular energy needs .

Antioxidant Properties
ALC exhibits antioxidant effects by reducing oxidative stress and enhancing mitochondrial function. It has been shown to decrease levels of reactive oxygen species (ROS) and improve cellular resilience against oxidative damage . This property is particularly beneficial in conditions characterized by increased oxidative stress, such as neurodegenerative diseases.

Neuroprotective Effects
Research indicates that ALC has neuroprotective properties, particularly in the peripheral nervous system. It promotes nerve regeneration and reduces neuropathic pain through various mechanisms, including the upregulation of neurotrophic factors and modulation of inflammatory pathways . ALC supplementation has been associated with improvements in diabetic neuropathy and pain management in patients undergoing chemotherapy.

Biological Activity in Various Organ Systems

Organ SystemBiological Activity
Nervous System Enhances neuroprotection, promotes nerve regeneration, alleviates neuropathic pain.
Muscular System Increases endurance and reduces fatigue during exercise; improves recovery from exertion .
Cardiovascular System Improves myocardial bioenergetics; modulates cholesterol metabolism and reduces atherosclerosis risk .
Reproductive System Enhances sperm motility and viability; supports spermatogenesis under stress conditions .

Case Studies and Research Findings

  • Neuroprotection in Diabetic Neuropathy
    A double-blind study involving 1773 patients with diabetic neuropathy demonstrated that ALC significantly reduced pain levels and improved nerve function compared to placebo. Patients reported enhanced quality of life due to decreased symptoms .
  • Effects on Exercise Performance
    In a randomized controlled trial with trained athletes, ALC supplementation did not significantly alter performance times in a 5000 m race but showed trends toward improved recovery metrics post-exercise. The study indicated that while immediate performance may not be affected, ALC could enhance recovery processes .
  • Spermatogenic Support under Stress
    A study on mouse spermatogonia cells exposed to heat stress revealed that ALC treatment led to increased cell survival rates and reduced oxidative damage. The results suggest that ALC enhances autophagy and mitochondrial function, supporting reproductive health under adverse conditions .

Q & A

Q. What experimental models are commonly used to study ALCAR's neuroprotective effects, and what key outcomes are measured?

Basic
Rodent models dominate preclinical research:

  • Rett syndrome mice : Dendritic morphology and behavioral improvements are measured via histological analysis and standardized neurobehavioral tests (e.g., open-field, Morris water maze) .
  • Diabetic neuropathy rats : Nerve conduction velocity (NCV) and lipid peroxidation biomarkers (e.g., malondialdehyde) assess ALCAR's ability to reverse metabolic dysfunction .
  • Aging/NMDA receptor studies : Electrophysiological recordings and receptor binding assays evaluate ALCAR's modulation of NMDA activity in cortical tissues .

Q. How does ALCAR enhance mitochondrial function, and what biomarkers are used to assess this?

Basic
ALCAR facilitates fatty acid transport into mitochondria for β-oxidation and stabilizes acetyl-CoA pools for energy production. Key biomarkers include:

  • Mitochondrial enzyme activity (e.g., carnitine palmitoyltransferase-1) in brain homogenates .
  • Nerve conduction velocity in diabetic models to quantify functional recovery .
  • Oxidative stress markers (e.g., glutathione levels, Nrf2 pathway activation) in homocysteine-induced oxidative damage models .

Q. How can researchers address contradictory findings regarding ALCAR's efficacy in dementia trials?

Advanced
Discrepancies arise from methodological heterogeneity:

  • Trial duration : Shorter trials (12–24 weeks) show Clinical Global Impression (CGI) improvements, while longer trials (52+ weeks) lack significance .
  • Assessment tools : Use standardized metrics (e.g., Blessed Dementia Scale, ADAS-Cog) instead of subjective CGI ratings .
  • Meta-analytic approaches : Pool data across trials with similar protocols to enhance statistical power, as demonstrated in cognitive decline studies .

Q. What statistical approaches are recommended for handling missing data in ALCAR RCTs?

Advanced

  • Last Observation Carried Forward (LOCF) : Conservative for imputing missing data in longitudinal studies (e.g., hepatic encephalopathy trials) but risks underestimating variability .
  • Sensitivity analyses : Compare LOCF with mixed-effects models to assess robustness, as seen in dementia trials .
  • Intent-to-treat (ITT) vs. completer analyses : ITT minimizes attrition bias but requires careful documentation of dropout reasons .

Q. What pharmacokinetic advantages does ALCAR have over L-carnitine in preclinical studies?

Basic
ALCAR exhibits superior intestinal absorption due to its acetyl group, which enhances passive diffusion across membranes. This is validated via:

  • Plasma concentration curves in rodent models .
  • Brain bioavailability studies : ALCAR crosses the blood-brain barrier more efficiently, supporting neurotransmitter synthesis (e.g., acetylcholine) .

Q. How do experimental designs differentiate ALCAR's effects on nerve regeneration versus metabolic correction in diabetic neuropathy?

Advanced

  • Nerve regeneration : Measured via NCV recovery and histopathological analysis of axonal density .
  • Metabolic correction : Quantified through reductions in lipid peroxidation (e.g., thiobarbituric acid-reactive substances) and restoration of antioxidant enzyme activity (e.g., superoxide dismutase) .

Q. What molecular pathways mediate ALCAR's antioxidant effects, and how are these validated?

Basic

  • Nrf2/Keap1 pathway : ALCAR upregulates Nrf2, increasing antioxidant response element (ARE)-driven gene expression (e.g., HO-1, NQO1) in homocysteine-induced models. Validated via qPCR and Western blot .
  • Mitochondrial membrane stabilization : Assessed via electron microscopy and cytochrome c release assays in selenite-induced cataracts .

Q. How do ALCAR's links to depression pathophysiology inform biomarker-driven trial designs?

Advanced

  • Biomarker stratification : Enroll patients with low plasma ALCAR levels (<35 μM) for targeted intervention, as seen in MDD cohorts .
  • Childhood trauma subtyping : ALCAR deficiency correlates with trauma history; trials should include trauma assessments to identify responsive subgroups .

Q. What standardized cognitive tools are used in ALCAR trials for Alzheimer's disease?

Basic

  • Blessed Dementia Scale : Measures functional and cognitive decline .
  • Clinical Global Impression (CGI) : Rates symptom severity and improvement but lacks objectivity .
  • Selective attention tests : E.g., Stroop test, used in long-term trials to detect subtle benefits .

Q. What explains ALCAR's paradoxical outcomes in diabetic vs. chemotherapy-induced neuropathy?

Advanced

  • Diabetic neuropathy : ALCAR corrects metabolic dysfunction (e.g., lipid peroxidation) and enhances nerve regeneration .
  • Chemotherapy-induced neuropathy : ALCAR may interfere with cytotoxic drug mechanisms (e.g., paclitaxel), exacerbating neurotoxicity. Trial designs must consider timing (prophylactic vs. therapeutic) .

Properties

IUPAC Name

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHQFKQIGNGIED-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
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Isomeric SMILES

CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040956
Record name Acetyl-L-carnitine
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Molecular Weight

203.24 g/mol
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Solubility

Very soluble in water and alcohol.
Record name Acetylcarnitine
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CAS No.

3040-38-8
Record name Acetyl-L-carnitine
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Melting Point

145°C
Record name Acetylcarnitine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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